molecular formula C7H8N4O3 B12277901 1,7-Dimethyl-3,5-dihydropurine-2,6,8-trione

1,7-Dimethyl-3,5-dihydropurine-2,6,8-trione

Cat. No.: B12277901
M. Wt: 203.11 g/mol
InChI Key: ASHWFAYLZDQZQP-HNTYGULPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dimethyl-3,5-dihydropurine-2,6,8-trione can be synthesized through the reaction of 1-methyluric acid with methyl acrylate under carbonyl nucleophilic conditions . The reaction typically involves heating the reactants to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reactants and controlled reaction conditions to ensure a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethyl-3,5-dihydropurine-2,6,8-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxopurines, while substitution reactions can yield various methylated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Dimethyl-3,5-dihydropurine-2,6,8-trione is unique due to its specific methylation pattern, which influences its metabolic pathways and biological effects. Unlike caffeine and theophylline, it is primarily a metabolite rather than a direct stimulant, making it valuable for studying caffeine metabolism and its physiological impacts .

Properties

Molecular Formula

C7H8N4O3

Molecular Weight

203.11 g/mol

IUPAC Name

1,7-dimethyl-3,5-dihydropurine-2,6,8-trione

InChI

InChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)9-7(14)11(2)5(3)12/h3H,1-2H3,(H,8,9,13,14)/i3+1,4+1,5+1,7+1,8+1,9+1,11+1

InChI Key

ASHWFAYLZDQZQP-HNTYGULPSA-N

Isomeric SMILES

CN1[13CH]2[13C](=[15N]C1=O)[15NH][13C](=O)[15N]([13C]2=O)C

Canonical SMILES

CN1C2C(=NC1=O)NC(=O)N(C2=O)C

Origin of Product

United States

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